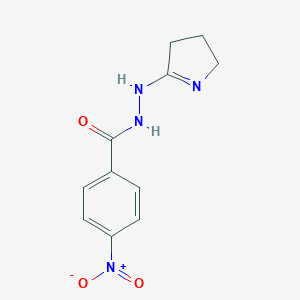
4-chloro-N-cycloheptyl-3-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-cycloheptyl-3-methoxybenzenesulfonamide, also known as AH6809, is a selective antagonist of the G protein-coupled estrogen receptor (GPER). It is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases.
作用機序
4-chloro-N-cycloheptyl-3-methoxybenzenesulfonamide exerts its effects by selectively blocking the GPER, which is a transmembrane receptor that mediates the non-genomic actions of estrogen. GPER is expressed in various tissues and has been implicated in the regulation of cell proliferation, apoptosis, and angiogenesis. By blocking GPER, 4-chloro-N-cycloheptyl-3-methoxybenzenesulfonamide inhibits the downstream signaling pathways that are activated by estrogen and thereby exerts its therapeutic effects.
Biochemical and Physiological Effects:
4-chloro-N-cycloheptyl-3-methoxybenzenesulfonamide has been shown to have several biochemical and physiological effects. It inhibits the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis. It also prevents bone loss and improves bone density by inhibiting osteoclast activity and promoting osteoblast differentiation. In addition, 4-chloro-N-cycloheptyl-3-methoxybenzenesulfonamide has been shown to reduce myocardial infarct size and improve cardiac function by reducing oxidative stress and inflammation.
実験室実験の利点と制限
4-chloro-N-cycloheptyl-3-methoxybenzenesulfonamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in vitro and in vivo. However, 4-chloro-N-cycloheptyl-3-methoxybenzenesulfonamide also has some limitations. It has low solubility in aqueous solutions, which can limit its use in some experiments. In addition, its selectivity for GPER may limit its use in studies that involve other estrogen receptors.
将来の方向性
For the study of 4-chloro-N-cycloheptyl-3-methoxybenzenesulfonamide include its potential applications in breast cancer, osteoporosis, and cardiovascular diseases.
合成法
4-chloro-N-cycloheptyl-3-methoxybenzenesulfonamide can be synthesized using a multistep process starting from 3-methoxybenzenesulfonyl chloride and cycloheptylamine. The reaction involves the formation of an amide bond between the two compounds and subsequent chlorination of the resulting product to obtain 4-chloro-N-cycloheptyl-3-methoxybenzenesulfonamide. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
4-chloro-N-cycloheptyl-3-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases such as breast cancer, osteoporosis, and cardiovascular diseases. It has been shown to inhibit the proliferation of breast cancer cells and induce apoptosis in vitro. In addition, 4-chloro-N-cycloheptyl-3-methoxybenzenesulfonamide has been shown to prevent bone loss and improve bone density in animal models of osteoporosis. Furthermore, 4-chloro-N-cycloheptyl-3-methoxybenzenesulfonamide has been demonstrated to have cardioprotective effects by reducing myocardial infarct size and improving cardiac function in animal models of ischemia-reperfusion injury.
特性
製品名 |
4-chloro-N-cycloheptyl-3-methoxybenzenesulfonamide |
|---|---|
分子式 |
C14H20ClNO3S |
分子量 |
317.8 g/mol |
IUPAC名 |
4-chloro-N-cycloheptyl-3-methoxybenzenesulfonamide |
InChI |
InChI=1S/C14H20ClNO3S/c1-19-14-10-12(8-9-13(14)15)20(17,18)16-11-6-4-2-3-5-7-11/h8-11,16H,2-7H2,1H3 |
InChIキー |
DOQAJZUGYWFJDO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCCC2)Cl |
正規SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCCC2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-thiazolidin-3-yl]propanoylamino]-2-hydroxy-benzoic acid](/img/structure/B256586.png)
![3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B256587.png)

![N-(1-adamantyl)-3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B256593.png)
![3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-cyclohexylpropanamide](/img/structure/B256594.png)
![3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-{4-nitrophenyl}propanamide](/img/structure/B256595.png)
![1-(4-methoxy-3-nitrophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B256598.png)


![3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-pyridinyl)propanamide](/img/structure/B256602.png)
![2-({3-[(5Z)-5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B256603.png)
![5-(2-Methyl-3-phenyl-2-propenylidene)-3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B256604.png)

![Ethyl 4-{3-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-1-piperazinecarboxylate](/img/structure/B256606.png)